N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
CAS No.: 590395-83-8
Cat. No.: VC17287735
Molecular Formula: C26H26N2O3
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 590395-83-8 |
|---|---|
| Molecular Formula | C26H26N2O3 |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
| Standard InChI | InChI=1S/C26H26N2O3/c1-5-13-30-20-11-9-19(10-12-20)25(29)27-22-8-6-7-21(18(22)4)26-28-23-15-16(2)14-17(3)24(23)31-26/h6-12,14-15H,5,13H2,1-4H3,(H,27,29) |
| Standard InChI Key | RABNROSUDWETLC-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC(=CC(=C4O3)C)C |
Introduction
Synthesis Pathway
The synthesis of this compound likely involves multistep organic reactions, including:
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Formation of the benzoxazole core by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or derivative.
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Functionalization of the benzoxazole ring with methyl groups.
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Coupling of the benzoxazole derivative with a substituted benzamide through amide bond formation.
Potential Applications
This compound's structure suggests it may have pharmacological or biological relevance due to the following features:
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Benzoxazole Core:
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Benzoxazoles are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
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Amide Linkage:
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The amide bond is a common feature in drug molecules, contributing to stability and bioavailability.
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Substituents:
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The methyl and propoxy groups can enhance lipophilicity, potentially improving membrane permeability.
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Research Findings and Applications
While no direct studies on this specific compound were found in the provided search results, related benzoxazole derivatives have shown significant biological activities:
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Anticancer Activity:
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Antimicrobial Activity:
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Anti-inflammatory Potential:
Future Research Directions
To fully explore the potential of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide:
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Conduct in vitro biological assays to evaluate its activity against cancer cell lines or microbial strains.
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Perform molecular docking studies to identify potential protein targets.
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Investigate its pharmacokinetics and toxicity through computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling.
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Explore structural modifications to optimize its activity and selectivity.
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